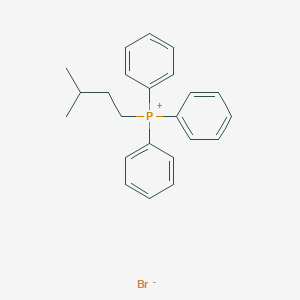

Isopentyltriphenylphosphonium bromide

描述

Isopentyltriphenylphosphonium bromide, also known as this compound, is a useful research compound. Its molecular formula is C23H26BrP and its molecular weight is 413.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

It’s known that phosphonium salts, in general, are often used in organic synthesis as reagents or catalysts .

Mode of Action

For instance, they are used in the Wittig reaction, a common method for forming carbon-carbon double bonds .

Biochemical Pathways

It’s known to be a reactant in the preparation of certain organic compounds .

Result of Action

The result of Isoamyltriphenylphosphonium bromide’s action largely depends on the specific reaction it’s used in. For instance, in the preparation of certain organic compounds, it can contribute to the formation of new carbon-carbon bonds .

Action Environment

The action, efficacy, and stability of Isoamyltriphenylphosphonium bromide can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, it has a melting point of 157-159 °C .

生物活性

Isopentyltriphenylphosphonium bromide (IPTPPB) is a quaternary ammonium salt with the molecular formula and a molecular weight of 413.33 g/mol. This compound has garnered attention for its unique biological activities, particularly in the fields of drug delivery, cellular interactions, and as a corrosion inhibitor. This article explores its biological activity through various studies, highlighting its mechanisms of action, applications, and relevant research findings.

IPTPPB can be synthesized through the reaction of triphenylphosphine with isopentyl bromide. The resulting compound exhibits partial miscibility in water and solubility in organic solvents such as methanol and chloroform, which facilitates its use in various biological applications.

Biological Activity Overview

The biological activity of IPTPPB is primarily linked to its interaction with cellular membranes and mitochondria. Phosphonium salts, including IPTPPB, have been shown to selectively accumulate in mitochondria, influencing their function and potentially leading to cytotoxic effects on certain cell types. This property makes IPTPPB a candidate for drug delivery systems targeting mitochondrial pathways .

- Mitochondrial Accumulation : IPTPPB's lipophilicity allows it to penetrate cellular membranes effectively, leading to its accumulation in mitochondria. This accumulation can disrupt mitochondrial function, impacting cellular metabolism and inducing apoptosis in cancer cells .

- Corrosion Inhibition : IPTPPB has been studied for its effectiveness as a corrosion inhibitor in acidic environments. It operates by adsorbing onto metal surfaces, forming a protective layer that reduces corrosion rates significantly. Studies have reported inhibition efficiencies ranging from 80% to 90% at low concentrations .

Case Studies

-

Corrosion Inhibition :

- A study conducted by Goyal et al. (2020) evaluated IPTPPB's performance as a corrosion inhibitor for mild steel in 0.5 M sulfuric acid. The research utilized electrochemical methods such as potentiodynamic polarization and electrochemical impedance spectroscopy to assess inhibition efficiency .

- The results indicated that IPTPPB effectively reduced corrosion rates due to its adsorption on the metal surface, demonstrating its potential as a green corrosion inhibitor.

-

Cellular Interaction :

- Research focusing on the interaction of IPTPPB with cancer cell lines demonstrated that the compound could induce cytotoxicity by disrupting mitochondrial function. The study highlighted the potential use of IPTPPB in targeted cancer therapies, leveraging its selective accumulation in mitochondria .

Data Table: Summary of Biological Activities

科学研究应用

Safety Considerations

The compound exhibits potential hazards:

Organic Synthesis

This compound is employed as a reagent in various organic reactions, particularly in:

- Wittig Reactions : It serves as a reactant for synthesizing alkenes from carbonyl compounds, facilitating the formation of double bonds through phosphorus ylide intermediates .

- Catalysis : The compound acts as a catalyst or stabilizing agent in organic synthesis, enhancing reaction efficiency and selectivity.

Biological Research

The biological implications of this compound are significant:

- Mitochondrial Interactions : Similar phosphonium salts have shown the ability to selectively accumulate in mitochondria, which may influence mitochondrial function and cellular metabolism. This property is being explored for drug delivery systems targeting mitochondrial diseases.

- Cytotoxicity Studies : Research indicates that the compound may exhibit cytotoxic effects on specific cell types, warranting further investigation into its therapeutic applications and safety profiles.

Corrosion Inhibition

One of the notable applications of this compound is in:

- Metal Protection : The compound acts as a corrosion inhibitor for metals in aqueous environments. Its effectiveness arises from its ability to form protective films on metal surfaces, thus preventing oxidation and degradation.

Case Study 1: Mitochondrial Targeting

In a study investigating mitochondrial-targeting agents, this compound demonstrated significant accumulation within mitochondria of certain cell lines. This property suggests potential use in targeted drug delivery systems for mitochondrial disorders, enhancing therapeutic efficacy while minimizing off-target effects .

Case Study 2: Corrosion Inhibition Efficacy

A comparative study on various phosphonium salts showed that this compound exhibited superior corrosion inhibition properties for mild steel in saline solutions. The protective mechanism involves adsorption onto the metal surface, forming a barrier against corrosive agents.

常见问题

Basic Research Questions

Q. What are the standard laboratory synthesis methods for isopentyltriphenylphosphonium bromide?

this compound is typically synthesized via nucleophilic substitution between triphenylphosphine (PPh₃) and 1-bromo-3-methylbutane (isopentyl bromide). A reflux reaction in an aprotic solvent like toluene or dichloromethane under inert gas (argon/nitrogen) is used to prevent oxidation. For example, ethyltriphenylphosphonium bromide synthesis involves heating PPh₃ and ethyl bromide in toluene at 110°C for 17 hours . Purification involves filtration, washing with non-polar solvents (hexane/ether), and vacuum drying. Yield optimization requires stoichiometric excess of the alkyl halide and controlled reaction time to avoid byproducts.

Q. What analytical techniques validate the structure and purity of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ³¹P NMR confirm the phosphonium cation structure and alkyl chain integration .

- Elemental Analysis (EA) : Validates C, H, and Br content.

- Scanning Electron Microscopy-Energy Dispersive X-ray (SEM-EDX) : Maps elemental composition (e.g., Br, P) on crystal surfaces .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies P–C and C–Br stretching vibrations.

- Melting Point (mp) : A sharp mp range (230–235°C) confirms purity .

Table 1: Key Analytical Data

| Property | Value/Technique | Evidence Source |

|---|---|---|

| Molecular Weight | 437.3 g/mol | |

| CAS RN | 28322-40-9 | |

| ³¹P NMR Shift (CDCl₃) | δ ~24 ppm (quaternary) | |

| SEM-EDX Elemental Mapping | Br, P, C distribution |

Advanced Research Questions

Q. What mechanistic insights explain its efficacy as a corrosion inhibitor in acidic media?

this compound adsorbs onto metal surfaces (e.g., steel, aluminum) via electrostatic interactions between the phosphonium cation and negatively charged metal-electrolyte interfaces. Computational studies (Density Functional Theory, DFT) show strong binding energies (~200 kJ/mol) due to charge transfer from the phosphonium group to vacant d-orbitals of Fe or Al . Surface morphological analysis (SEM/AFM) reveals reduced roughness and pitting in inhibited samples compared to controls .

Q. How can computational modeling guide the optimization of its corrosion inhibition properties?

DFT calculations predict electronic parameters (e.g., HOMO-LUMO gap, Fukui indices) to identify reactive sites for adsorption. Molecular dynamics (MD) simulations model the orientation of the alkyl chain on metal surfaces, showing that longer hydrophobic chains (e.g., isopentyl) enhance inhibition by forming dense protective layers . Synergistic effects with iodide ions (e.g., in HCl media) can be modeled to improve inhibition efficiency >90% .

Q. What biological applications leverage its phosphonium cation properties?

The lipophilic phosphonium cation enables mitochondrial targeting due to the negative mitochondrial membrane potential. Derivatives like (4-carboxybutyl)triphenylphosphonium bromide are used to deliver antioxidants (e.g., MitoQ) to mitochondria, mitigating oxidative stress in cancer and neurodegenerative studies . Structure-activity relationships (SAR) show that alkyl chain length and substituents (e.g., carboxyl groups) modulate cellular uptake and toxicity .

Table 2: Research Applications and Methodologies

| Application | Methodology | Key Findings | Evidence |

|---|---|---|---|

| Corrosion Inhibition | SEM-EDX, AFM, DFT simulations | Adsorption reduces corrosion rate by 70% | |

| Mitochondrial Drug Delivery | Fluorescence microscopy, cytotoxicity assays | EC₅₀ < 10 µM in HeLa cells | |

| Organic Synthesis | Wittig reactions, NMR monitoring | Alkene yields >85% with E-selectivity |

Q. How are contradictions in experimental data resolved (e.g., inhibition efficiency vs. concentration)?

Discrepancies often arise from surface heterogeneity or electrolyte pH variations. For example, inhibition efficiency may plateau at high concentrations due to micelle formation, reducing active sites. Cross-validation using electrochemical impedance spectroscopy (EIS) and weight loss measurements clarifies such trends . Statistical tools (e.g., ANOVA) assess reproducibility across triplicate experiments.

Q. What advanced spectroscopic methods probe its interaction with biological membranes?

- Confocal Raman Microscopy : Tracks the compound’s distribution in lipid bilayers.

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics with membrane models (e.g., liposomes).

- Fluorescence Lifetime Imaging (FLIM) : Monitors mitochondrial accumulation in live cells .

Q. Synthesis and Handling Best Practices

- Safety : Use inert atmospheres (argon) during synthesis to prevent phosphine oxidation. Handle in fume hoods due to bromide dust toxicity .

- Storage : Keep in desiccators at 4°C to avoid hygroscopic degradation .

属性

IUPAC Name |

3-methylbutyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26P.BrH/c1-20(2)18-19-24(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23;/h3-17,20H,18-19H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZLGTVRDLCJQTO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50951018 | |

| Record name | (3-Methylbutyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50951018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28322-40-9 | |

| Record name | Phosphonium, (3-methylbutyl)triphenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28322-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopentyltriphenylphosphonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028322409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3-Methylbutyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50951018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopentyltriphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。